
2-(3,4-Dimethoxyphenyl)-2-propanol
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-2-propanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Effects : A study by Barfknecht, Miles, and Leseney (1970) found that a similar compound, 1-(3,4-dimethoxyphenyl)-2-propanol, prolonged latency times in a conditioned avoidance response test in rats, indicating CNS depressant activity. This suggests potential neuropharmacological applications for related compounds (Barfknecht, Miles, & Leseney, 1970).
Metabolic Studies : Enoki, Yajima, and Gold (1981) identified several metabolites of 3,4-dimethoxycinnamic acid, including 3-(3,4-dimethoxyphenyl)propionic acid and related compounds, when metabolized by the fungus Phanerochaete chrysosporium. This suggests the compound's potential role in biotransformation and metabolic studies (Enoki, Yajima, & Gold, 1981).
Cardioselective Beta-Blockade : Hoefle et al. (1975) synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol for evaluating their cardioselective beta-blocking properties. These findings are significant for the development of cardiovascular drugs (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Synthesis of Optically Pure Compounds : O'reilly, Derwin, and Lin (1990) prepared optically pure compounds using a precursor including 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid. This research is relevant for the synthesis of enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Pyrolytic Cleavage Studies : Watanabe, Kawamoto, and Saka (2009) investigated the pyrolytic cleavage of lignin model dimers, including compounds similar to 2-(3,4-Dimethoxyphenyl)-2-propanol. Their study provides insights into the thermal degradation of lignin and related compounds (Watanabe, Kawamoto, & Saka, 2009).
Natural Ester Synthesis and Evaluation : Hu et al. (2005) synthesized and evaluated 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a natural ester, and its analogues for cytotoxicity. This research has implications in the development of novel chemotherapeutic agents (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZOBICNEHHXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



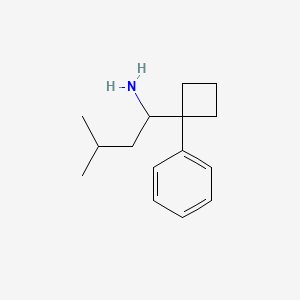
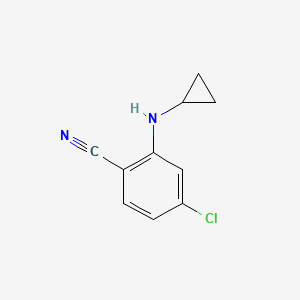

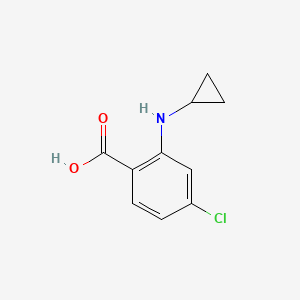
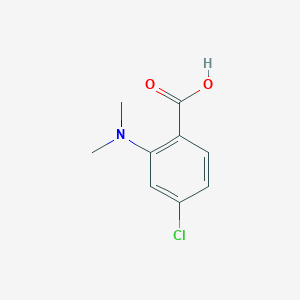
amine](/img/structure/B7875280.png)
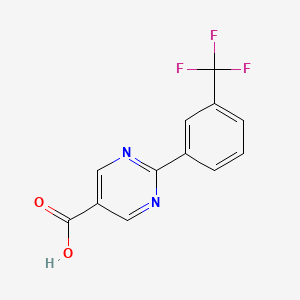


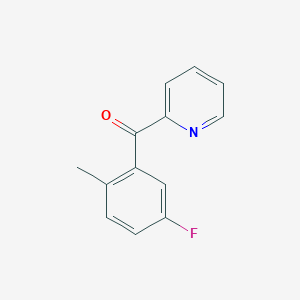


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone](/img/structure/B7875327.png)
